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Introduction
Angiotensin IV (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II

(Ang II). Initially considered an inactive metabolite, Ang IV has been shown to possess a range

of biological activities, particularly in the central nervous system and various peripheral tissues.

[1][2][3][4][5] Its effects are primarily mediated through interactions with at least two distinct

receptor systems: the Angiotensin IV receptor (AT4), identified as the enzyme insulin-

regulated aminopeptidase (IRAP), and the classical Angiotensin II Type 1 receptor (AT1).[6][7]

[8][9][10] This guide provides a comprehensive overview of the cellular signaling pathways

activated by Angiotensin IV, with a focus on experimental data and methodologies.

Angiotensin IV Signaling Through the AT4 Receptor
(Insulin-Regulated Aminopeptidase)
The predominant and most well-characterized mechanism of Ang IV action is through its high-

affinity binding to the AT4 receptor, which has been identified as the transmembrane enzyme

insulin-regulated aminopeptidase (IRAP).[6][7][10][11] IRAP is a zinc-dependent

metalloprotease belonging to the M1 family of aminopeptidases.[11]

Mechanism of Action: Competitive Inhibition of IRAP
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Angiotensin IV and its analogs act as competitive inhibitors of IRAP's catalytic activity.[7] By

binding to the active site of IRAP, Ang IV prevents the cleavage of various neuropeptide

substrates.[7][11] This inhibition is thought to prolong the half-life and enhance the

physiological actions of these endogenous peptides, which are involved in processes such as

learning and memory.[6][7][11]

// Nodes AngIV [label="Angiotensin IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAP

[label="IRAP (AT4 Receptor)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"];

Substrates [label="Neuropeptide Substrates\n(e.g., Oxytocin, Vasopressin)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Enzymatic Cleavage",

shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"];

BiologicalEffects [label="Enhanced Biological Effects\n(e.g., Memory, Cognition)",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AngIV -> IRAP [label="Binds and Inhibits", dir=tee]; Substrates -> Cleavage

[label="Normally Cleaved by IRAP"]; IRAP -> Cleavage [style=dashed, arrowhead=none];

Cleavage -> BiologicalEffects [label="Prevents Inactivation", style=invis]; Substrates ->

BiologicalEffects [label="Prolonged Action"]; } caption: Proposed mechanism of Angiotensin IV
action via IRAP inhibition.

Downstream Consequences of IRAP Inhibition
The precise downstream signaling events following Ang IV binding to IRAP are still under

investigation and may not follow a classical receptor-ligand signal transduction cascade. The

primary consequence is the potentiation of other signaling systems. Some of the proposed

downstream effects include:

Enhanced Neuronal Glucose Uptake: It has been speculated that Ang IV's interaction with

IRAP may modulate the trafficking of GLUT4 glucose transporters, thereby enhancing

glucose uptake in neurons.[1][12]

Modulation of Neurotransmitter Release: Ang IV may induce the release of acetylcholine and

dopamine, which could contribute to its cognitive-enhancing effects.[1][2]

Interaction with Cytoplasmic Proteins: The intracellular domain of IRAP can interact with

various cytoplasmic proteins, and it is hypothesized that Ang IV binding to the extracellular
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domain could modulate these interactions.[12]

Quantitative Data: Binding Affinities and Inhibitory
Constants

Ligand
Receptor/E
nzyme

Assay Type IC50 / Ki
Cell/Tissue
Type

Reference

Angiotensin

IV

AT4 Receptor

(IRAP)

Radioligand

Binding
IC50: 32 nM

HEK 293T

cells
[6]

LVV-

hemorphin 7

AT4 Receptor

(IRAP)

Radioligand

Binding
IC50: 140 nM

HEK 293T

cells
[6]

Angiotensin

IV
IRAP

Enzyme

Activity Assay

Competitive

Inhibition

Recombinant

human IRAP
[7]

Divalinal-Ang

IV
IRAP

Enzyme

Activity Assay

Competitive

Inhibition

Recombinant

human IRAP
[7]

Experimental Protocols
1. Radioligand Binding Assay for AT4 Receptor (IRAP)

Objective: To determine the binding affinity of Ang IV and other ligands to the AT4 receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT4

receptor (e.g., HEK 293T cells transfected with IRAP).

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]Nle1-

Angiotensin IV) in the presence of increasing concentrations of a competing unlabeled

ligand (e.g., Ang IV).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15549174/
https://pubmed.ncbi.nlm.nih.gov/11707427/
https://pubmed.ncbi.nlm.nih.gov/11707427/
https://pubmed.ncbi.nlm.nih.gov/12871575/
https://pubmed.ncbi.nlm.nih.gov/12871575/
https://www.benchchem.com/product/b1266298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The data are analyzed using non-linear regression to determine the IC50 value,

which is the concentration of the competing ligand that inhibits 50% of the specific binding

of the radioligand.

2. IRAP Enzyme Activity Assay

Objective: To determine the inhibitory effect of Ang IV on the catalytic activity of IRAP.

Methodology:

Enzyme Source: Recombinant human IRAP is used as the enzyme source.

Substrate: A fluorogenic or chromogenic substrate for IRAP is used (e.g., Leu-β-

naphthylamide).

Incubation: The enzyme is incubated with the substrate in the presence and absence of

various concentrations of the inhibitor (e.g., Ang IV).

Detection: The rate of product formation is measured over time using a spectrophotometer

or fluorometer.

Analysis: The data are analyzed to determine the mode of inhibition (e.g., competitive) and

the inhibitory constant (Ki).

Angiotensin IV Signaling Through the AT1 Receptor
In addition to its interaction with the AT4 receptor, there is significant evidence that

Angiotensin IV can bind to and activate the Angiotensin II Type 1 (AT1) receptor, particularly at

nanomolar concentrations.[8][9] This interaction leads to the activation of classical G-protein

coupled receptor signaling pathways.

Mechanism of Action: AT1 Receptor Agonism
At concentrations typically 10- to 100-fold higher than those of Ang II, Ang IV can act as an

agonist at the AT1 receptor.[8] This activation can elicit physiological responses similar to those

of Ang II, such as vasoconstriction and increases in blood pressure.[8][9]
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// Nodes AngIV [label="Angiotensin IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1R

[label="AT1 Receptor", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Gq

[label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC

[label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2

[label="PIP2", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124",

fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG

[label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca [label="↑ [Ca2+]i",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C

(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#FBBC05",

fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CellularResponse [label="Cellular Responses\n(e.g., Vasoconstriction, Growth)",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AngIV -> AT1R [label="Binds and Activates"]; AT1R -> Gq; Gq -> PLC; PLC -> PIP2

[label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca; DAG

-> PKC; PKC -> ERK; ERK -> pERK [label="Phosphorylation"]; pERK -> CellularResponse

[label="Gene Expression, etc."]; Ca -> CellularResponse; } caption: Angiotensin IV signaling

cascade via the AT1 receptor.

Downstream Signaling Cascades
Activation of the AT1 receptor by Ang IV triggers several downstream signaling pathways, most

notably the MAP kinase/ERK pathway.

MAP Kinase/ERK Pathway: Ang IV has been shown to induce the phosphorylation and

activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in a manner similar to

Ang II.[8] This activation is often dependent on Protein Kinase C (PKC).

Phospholipase C (PLC) Pathway: The activation of the AT1 receptor by Ang IV can stimulate

Phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This results in an increase in

intracellular calcium concentrations and the activation of PKC.

Quantitative Data: Ang IV-Induced Downstream
Signaling
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Stimulus
Concentrati
on

Downstrea
m Effect

Fold
Change / %
Increase

Cell Type Reference

Angiotensin

IV
10 nM

ERK1/2

Phosphorylati

on

Significant

increase

Rat

glomerular

mesangial

cells

[9]

Angiotensin II 1 nM

ERK1/2

Phosphorylati

on

Similar to 10

nM Ang IV

Rat

glomerular

mesangial

cells

[8]

Experimental Protocols
1. Western Blotting for Phosphorylated ERK1/2

Objective: To quantify the activation of the MAP kinase pathway by Ang IV.

Methodology:

Cell Culture and Treatment: Cells (e.g., rat glomerular mesangial cells) are cultured and

then stimulated with Ang IV for various time points.

Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing

phosphatase and protease inhibitors.

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is incubated with a primary antibody specific for the

phosphorylated form of ERK1/2 (p-ERK1/2). A separate blot is probed with an antibody for

total ERK1/2 to serve as a loading control.

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the protein bands are visualized using an enhanced
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chemiluminescence (ECL) detection system.

Quantification: The intensity of the bands is quantified using densitometry, and the ratio of

p-ERK1/2 to total ERK1/2 is calculated.

2. Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following Ang IV

stimulation.

Methodology:

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM).

Stimulation: The cells are then stimulated with Ang IV.

Fluorescence Measurement: Changes in fluorescence intensity, which correspond to

changes in intracellular calcium concentration, are measured over time using a

fluorescence microscope or a plate reader.

Analysis: The peak fluorescence intensity and the kinetics of the calcium response are

analyzed.

Potential Involvement of Other Signaling Pathways
While the AT4/IRAP and AT1 receptor pathways are the most extensively studied, some

evidence suggests the potential involvement of other signaling cascades in Ang IV's effects,

although direct activation is less clear.

PI3K/Akt Pathway: Some studies have implicated the PI3K/Akt pathway in the cellular

responses to components of the renin-angiotensin system.[13][14][15] However, direct

activation of this pathway by Ang IV requires further investigation.

JAK/STAT Pathway: The JAK/STAT pathway is a known downstream target of Ang II

signaling via the AT1 receptor.[16][17][18][19][20] It is plausible that at concentrations where

Ang IV activates the AT1 receptor, it may also lead to the activation of the JAK/STAT

pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11540887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4270588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3402768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3670281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8572559/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2023.1110765/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9995824/
https://www.ahajournals.org/doi/10.1161/01.res.81.4.611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The cellular signaling of Angiotensin IV is multifaceted, primarily operating through two distinct

receptor systems with different downstream consequences. The high-affinity interaction with

the AT4 receptor (IRAP) leads to an inhibition of its enzymatic activity, thereby potentiating the

effects of other neuropeptides. In contrast, at higher concentrations, Ang IV can act as an

agonist at the AT1 receptor, activating classical G-protein coupled signaling pathways such as

the MAP kinase/ERK cascade. This dual nature of Ang IV signaling has significant implications

for its physiological roles and for the development of therapeutic agents targeting the renin-

angiotensin system. Further research is needed to fully elucidate the intricate crosstalk

between these pathways and to explore the potential involvement of other signaling molecules

in mediating the diverse biological effects of Angiotensin IV.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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